Superior Systemic Exposure and Extended Half-Life of L-3-HB vs. D-3-HB Following Oral Racemate Administration
A 2021 study in rats demonstrated that following a single oral dose of racemic D,L-3-hydroxybutyrate, the L-enantiomer ((S)-3-hydroxybutyrate) achieved substantially higher systemic exposure than the D-enantiomer ((R)-3-hydroxybutyrate) [1]. This is attributed to slower metabolic clearance of the (S)-enantiomer.
| Evidence Dimension | Peak Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 1.88 mmol/L (lowest dose group, 1579 mg/kg) to 1.98 mmol/L (highest dose group, 3159 mg/kg) |
| Comparator Or Baseline | D-3-HB ((R)-enantiomer) at same doses: 0.30 mmol/L to 0.50 mmol/L |
| Quantified Difference | Approximately 4- to 6-fold higher Cmax for L-3-HB compared to D-3-HB across dose groups |
| Conditions | Single oral dose of salt-free D,L-3-HB in male Wistar rats; UPLC-MS/MS analysis of blood samples. |
Why This Matters
This pronounced pharmacokinetic difference is critical for studies where sustained circulating concentrations of 3-hydroxybutyrate are desired, as racemic or (S)-enantiomer formulations provide longer-lasting exposure compared to the rapidly cleared (R)-enantiomer alone.
- [1] van Rijt WJ, van der Ende M, de Sain-van der Velden MG, et al. (2021) Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease, 44(4), 926–938. View Source
